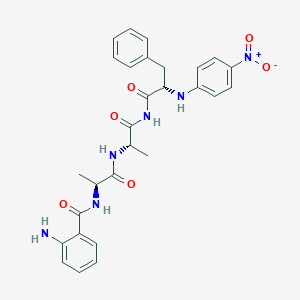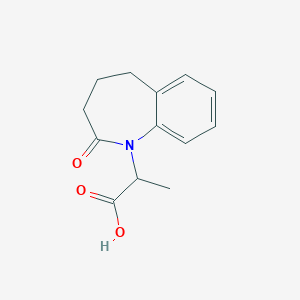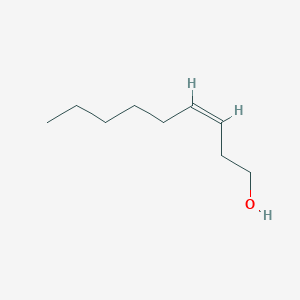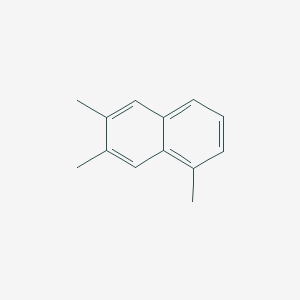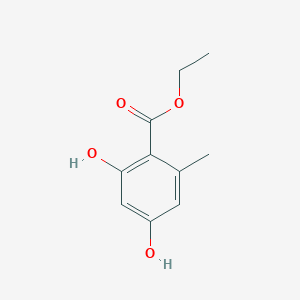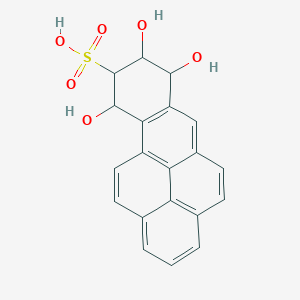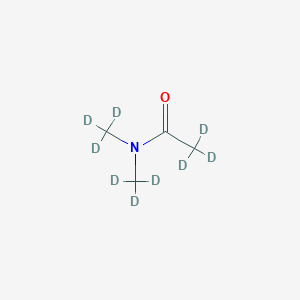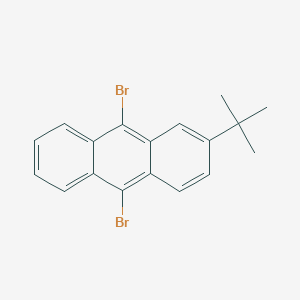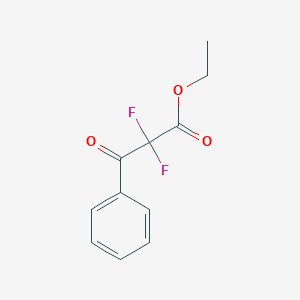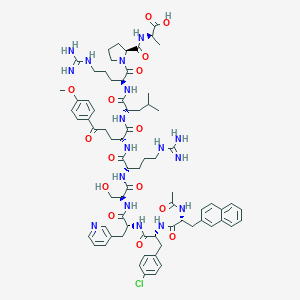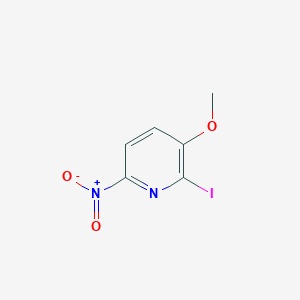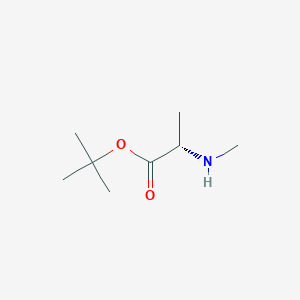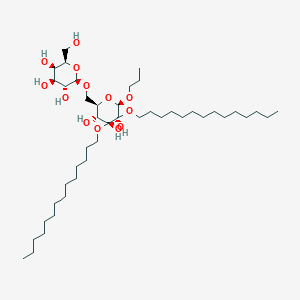
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is a glycolipid that has gained attention in recent years due to its potential applications in various scientific research fields. This molecule is also known as sulfoquinovosyldiacylglycerol (SQDG) and is found in various photosynthetic organisms, including plants, algae, and cyanobacteria.
Mécanisme D'action
The mechanism of action of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is not fully understood. However, it has been proposed that this molecule can interact with various proteins and enzymes, including those involved in lipid metabolism, signal transduction, and cellular membrane function. It can also modulate the activity of transcription factors and cytokines, leading to changes in gene expression and cellular responses.
Effets Biochimiques Et Physiologiques
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has been shown to have various biochemical and physiological effects. It can inhibit lipid peroxidation and oxidative stress, which are involved in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It can also modulate the activity of immune cells, leading to enhanced immune responses and protection against pathogens. Additionally, this molecule can affect the fluidity and permeability of cellular membranes, leading to changes in cellular functions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol in lab experiments include its availability, stability, and reproducibility. This molecule can be easily synthesized or extracted from natural sources, and it is stable under various experimental conditions. However, the limitations of using this molecule include its hydrophobic nature, which can affect its solubility and bioavailability. Additionally, the potential toxicity and side effects of this molecule need to be carefully evaluated in preclinical studies.
Orientations Futures
There are various future directions for the research on 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol. These include the identification of its molecular targets and signaling pathways, the evaluation of its efficacy and safety in animal models and clinical trials, and the development of novel derivatives and formulations with improved properties. Additionally, the potential applications of this molecule in various fields, including agriculture, food science, and environmental science, need to be explored.
Méthodes De Synthèse
The synthesis of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol involves the extraction of SQDG from natural sources or chemical synthesis. The chemical synthesis involves the reaction of tetradecyl alcohol with glycerol and sulfoquinovose, which is then followed by the removal of the protecting groups to obtain the final product.
Applications De Recherche Scientifique
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has potential applications in various scientific research fields, including biochemistry, biophysics, and pharmacology. This molecule has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties in vitro and in vivo studies. It has also been found to have immunomodulatory effects and can enhance the immune response against pathogens.
Propriétés
Numéro CAS |
118203-77-3 |
|---|---|
Nom du produit |
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol |
Formule moléculaire |
C43H84O13 |
Poids moléculaire |
809.1 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
Clé InChI |
NWFDRMQWJXDMEE-GUDCTRTJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
Autres numéros CAS |
118203-77-3 |
Synonymes |
3-O-(4-O-galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol DTLL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



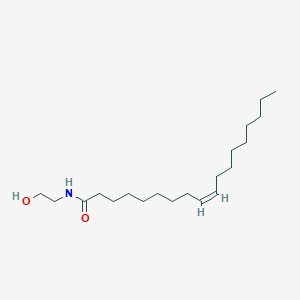
![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)
